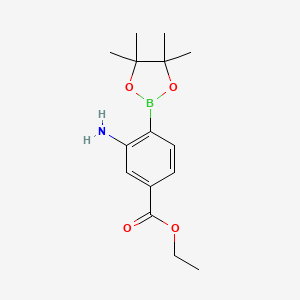
2-AMINO-4-ETHOXYCARBONYLPHENYLBORONSÄURE, PINAKOLESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of an amino group (-NH2) and a boronic ester group in its molecular structure. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to improve efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production process.
Types of Reactions:
Oxidation: The amino group in the compound can be oxidized to form a nitro group, resulting in the formation of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Reduction: The nitro group can be reduced to an amino group, yielding the original compound.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are often carried out in solvents like methanol or ethanol.
Major Products Formed:
Oxidation: 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reduction: 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Substitution: Various boronic acid derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the development of new drugs, particularly in the field of cancer therapy and anti-inflammatory agents.
Materials Science: The compound is utilized in the design and synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, sugars, and other biological molecules, which could suggest a wide range of potential targets .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols in biological systems, such as the hydroxyl groups in carbohydrates or the side chains of serine, threonine, and tyrosine residues in proteins . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Given the reactivity of boronic acids, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving molecules with diol groups .
Pharmacokinetics
They are primarily metabolized through conjugation reactions and are excreted in the urine .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological molecules suggests that this compound could potentially alter the function of its target molecules, leading to various downstream effects .
Action Environment
Environmental factors such as pH and the presence of diol-containing molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with optimal activity often observed at physiological pH .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound differs by the presence of a nitro group instead of an amino group.
Ethyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a hydroxyl group instead of an amino group.
Ethyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a chlorine atom instead of an amino group.
Uniqueness: Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group, which allows for diverse chemical reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDWZYDAKIIASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














